molecular formula C15H13N5 B2630823 N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine CAS No. 866051-75-4

N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine

Katalognummer: B2630823
CAS-Nummer: 866051-75-4
Molekulargewicht: 263.304
InChI-Schlüssel: XOPKXVAUECUSFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound would exhibit distinct signals for:

  • Pyridinyl protons : Aromatic protons in the pyridine ring (δ 7.2–8.6 ppm), with coupling patterns indicative of substitution at the 2-position.
  • Phenyl protons : A multiplet near δ 7.3–7.5 ppm for the monosubstituted benzene ring.
  • Methyl group : A singlet at δ 3.0–3.5 ppm for the N-methyl group.

13C NMR would show signals for:

  • Triazine carbons (δ 150–160 ppm).
  • Pyridinyl and phenyl carbons (δ 120–140 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=N stretches : 1550–1600 cm−1 (triazine ring).
  • C–H stretches : 3050–3100 cm−1 (aromatic C–H).
  • N–H stretch : ~3300 cm−1 (secondary amine).

UV-Vis Spectroscopy

The compound exhibits strong absorbance in the UV region (λmax ~270–290 nm) due to π→π* transitions in the conjugated triazine and aromatic systems.

Mass Spectrometry

The molecular ion peak ([M]+) appears at m/z 263.3, consistent with its molecular weight. Fragmentation patterns involve loss of the methyl group (m/z 248.3) and cleavage of the triazine ring.

Technique Key Features
1H NMR Pyridinyl, phenyl, and methyl signals
IR C=N, aromatic C–H, and N–H stretches
UV-Vis λmax ~270–290 nm
Mass Spectrometry [M]+ at m/z 263.3

Tautomeric and Conformational Dynamics in Solution

The 1,2,4-triazine core permits tautomerism, with potential proton shifts between nitrogen atoms. However, the presence of the N-methyl group at position 5 stabilizes the amine form, reducing tautomeric variability. In solution, the compound adopts a conformation where the pyridinyl and phenyl groups rotate freely around their single bonds to the triazine ring, as evidenced by dynamic NMR studies of similar triazines.

Notable conformational features include:

  • Rotational barriers : Energy barriers of ~10–15 kcal/mol for pyridinyl group rotation, calculated via density functional theory (DFT) for analogous structures.
  • Solvent effects : Polar solvents stabilize planar conformations through dipole-dipole interactions, while nonpolar solvents allow greater rotational freedom.

Eigenschaften

IUPAC Name

N-methyl-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-16-15-13(11-7-3-2-4-8-11)19-20-14(18-15)12-9-5-6-10-17-12/h2-10H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKXVAUECUSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=NC(=N1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be formed through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Substitution Reactions:

    Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for triazine derivatives often involve large-scale batch or continuous processes. These methods typically use readily available starting materials and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Aryl halides, pyridine derivatives, and other suitable reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Hypoxia-Inducible Factor Activation

One of the primary applications of N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is its role as an activator of the hypoxia-inducible factor (HIF) pathway. This pathway is crucial for cellular responses to low oxygen levels and plays a significant role in various physiological processes including angiogenesis, metabolism, and cell survival under hypoxic conditions. The activation of HIF can be beneficial in treating conditions such as ischemic diseases and cancer, where oxygen supply is compromised .

Anticancer Research

Antitubercular Activity

Research indicates that triazine derivatives, including this compound, show promise in combating tuberculosis. Optimization studies have demonstrated that modifications to the triazine structure can enhance solubility and efficacy against Mycobacterium tuberculosis. For instance, certain derivatives have shown potent activity with minimal cytotoxicity against human cells .

Drug Development Insights

Case Studies and Research Findings

Study Focus Findings
PubChem StudyHIF Pathway ActivationML228 activates HIF pathways, suggesting therapeutic implications for ischemic conditions .
NCI ScreeningCancer CytotoxicityIdentified sensitive human cancer cell lines with significant cytotoxic effects from triazine derivatives .
Antitubercular OptimizationTuberculosis TreatmentEnhanced solubility and activity against Mycobacterium tuberculosis with optimized triazine derivatives .
AI-Guided Drug DesignTopoisomerase InhibitionSuccessful identification of potent inhibitors using computational methods .

Wirkmechanismus

The mechanism of action of N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and biological differences between N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine and related compounds:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Biological Activity Reference
This compound R1=CH₃, R2=Ph, R3=2-pyridinyl C₁₅H₁₃N₅ 263.30* HIF stabilization (analogue mechanism)
6-(2-Chloro-6-methyl-4-pyridinyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine R1=Cl/CH₃, R2=4-F-Ph, R3=H C₁₅H₁₁ClFN₅ 315.74 Adenosine receptor modulation (A1, A2a, A2b, A3)
N-Cyclohexyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine R1=Cyclohexyl, R2=Ph, R3=2-pyridinyl C₁₉H₂₀N₅ 330.40 Glucose transporter inhibition (IC₅₀ = 2158.0 µM)
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine R1=CH₃, R2=Ph, R3=CF₃ C₁₁H₉F₃N₄ 254.21 Not explicitly reported

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The 2-pyridinyl group at C3 in this compound likely enhances metal chelation capacity, critical for HIF-1α stabilization . The chloro and fluoro substituents in 6-(2-chloro-6-methyl-4-pyridinyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine () may improve metabolic stability and receptor selectivity, as seen in its adenosine receptor activity .

Role of N-Substituents :

  • Replacing the methyl group with a biphenylmethyl moiety (as in ML228) increases steric bulk, enhancing HIF-1α stabilization but reducing glucose transporter inhibition efficacy compared to the cyclohexyl variant (IC₅₀ = 2158.0 µM) .
  • Smaller N-substituents (e.g., methyl) may favor membrane permeability, while bulkier groups (e.g., biphenylmethyl) improve target engagement in specific pathways .

Therapeutic Applications: Compounds with pyridinyl/phenyl motifs (e.g., this compound) are explored in hypoxia-related therapies, whereas chloro/fluoro-substituted analogues target adenosine receptors for inflammatory or neurological disorders . Arylacetamide derivatives of 4-amino-5-(2-pyridinyl)-1,2,4-triazole-3-thione () demonstrate anti-exudative activity, suggesting structural flexibility for diverse applications .

Biologische Aktivität

N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine is a synthetic compound belonging to the triazine class, characterized by its unique structure that includes both phenyl and pyridinyl groups. This compound has garnered attention for its potential biological activities, particularly in the areas of pharmacology and biochemistry.

Chemical Structure and Properties

The compound's chemical formula is C15H13N5C_{15}H_{13}N_5, with a molecular weight of approximately 263.298 g/mol. Its structural uniqueness arises from the combination of the triazine ring with methyl and phenyl substitutions, which may influence its biological interactions and efficacy.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13N5
Average Mass263.298 g/mol
Monoisotopic Mass263.11710 g/mol
CAS Number866051-75-4

The biological activity of this compound is thought to involve interactions with specific molecular targets, leading to various pharmacological effects. The compound may function through enzyme inhibition or receptor modulation, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research has indicated that triazine derivatives exhibit antimicrobial activities. For instance, studies have demonstrated that related compounds can inhibit bacterial growth through mechanisms such as the release of nitric oxide (NO- ) and inhibition of essential metabolic pathways like the fatty acid synthesis pathway (FAS-II) . The potential for this compound to act similarly warrants further exploration.

Anticancer Activity

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on optimizing triazine derivatives for antitubercular activity revealed that compounds with similar structures demonstrated potent in vitro efficacy against Mycobacterium tuberculosis. The mechanism involved NO- release and inhibition of InhA, critical for bacterial survival .
  • Cytotoxicity Screening : In a screening of various triazine derivatives against the NCI-60 cancer cell line panel, compounds were identified that exhibited selective cytotoxicity towards specific cancer types. The findings suggest potential applications in targeted cancer therapies .
  • Enzyme Inhibition Studies : Research into related compounds indicated that modifications in structure could lead to varying degrees of inhibition against enzymes such as acetylcholinesterase (AChE). This suggests that this compound might also possess inhibitory properties relevant to neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine, and what yield optimization strategies are recommended?

The compound can be synthesized via condensation reactions involving triazole or pyridine precursors. For example, derivatives of 1,2,4-triazines are often prepared by reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions. Yield optimization may involve adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid for cyclization) . Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is the structural characterization of this triazine derivative performed using spectroscopic and crystallographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the pyridinyl and phenyl substituents, while mass spectrometry (ESI-MS) validates molecular weight. X-ray crystallography, as demonstrated in studies on analogous pyridinyl-containing compounds, resolves the spatial arrangement of the triazine core and substituents. Computational methods, such as DFT calculations, can supplement experimental data to predict bond angles and electronic properties .

Q. What is the hypothesized mechanism of action for this compound in modulating HIGD1B expression under hypoxic conditions?

The compound inhibits prolyl hydroxylase (PHD) enzymes, stabilizing hypoxia-inducible factor (HIF)-1α by preventing its proteasomal degradation. This mimics hypoxia, upregulating HIGD1B expression, which is implicated in mitochondrial function. Experimental validation involves treating cell lines (e.g., HEK293) under normoxic vs. hypoxic conditions and measuring HIF-1α levels via Western blot .

Advanced Research Questions

Q. How can researchers address challenges in solubility and bioavailability during in vivo studies of this compound?

Poor aqueous solubility is common for aromatic triazines. Strategies include:

  • Formulating with co-solvents (e.g., DMSO/PEG mixtures).
  • Synthesizing prodrugs with hydrophilic moieties (e.g., phosphate esters).
  • Using nanoparticle encapsulation to enhance cellular uptake. Solubility should be quantified via HPLC under physiological pH conditions .

Q. What experimental designs reconcile contradictory data on HIF-1α stabilization efficacy across different cell models?

Discrepancies may arise due to cell-type-specific PHD isoform expression (e.g., PHD2 dominance in endothelial cells). Researchers should:

  • Use siRNA knockdown to identify dominant PHD isoforms in their model.
  • Standardize oxygen tension (e.g., 1% O₂ for hypoxia vs. 21% O₂ for normoxia).
  • Include positive controls like cobalt chloride (CoCl₂), a known HIF stabilizer .

Q. What computational approaches are suitable for modeling the interaction between this compound and prolyl hydroxylase domains?

Molecular docking (e.g., AutoDock Vina) can predict binding affinity to PHD2’s active site, focusing on interactions with Fe²⁺ and key residues (e.g., His313, Asp315). Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy in HIGD1B activation?

SAR strategies include:

  • Modifying the pyridinyl group (e.g., introducing electron-withdrawing substituents to enhance PHD binding).
  • Replacing the phenyl ring with heteroaromatic systems (e.g., thiophene) to improve solubility.
  • Testing analogs in a high-throughput HIF-1α luciferase reporter assay .

Methodological Notes

  • Data Validation : Always cross-validate mechanistic findings using orthogonal assays (e.g., qPCR for HIGD1B mRNA and immunofluorescence for HIF-1α localization).
  • Synthesis Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere for moisture-sensitive steps) and characterize intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.